molecular formula C9H14O3 B093061 Methyl 4-oxocycloheptanecarboxylate CAS No. 17607-00-0

Methyl 4-oxocycloheptanecarboxylate

Cat. No.: B093061
CAS No.: 17607-00-0
M. Wt: 170.21 g/mol
InChI Key: HARDIFNYOCNPTL-UHFFFAOYSA-N
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Description

Terlipressin acetate is a synthetic analogue of vasopressin, an endogenous neurohormone that acts as a vasoconstrictor. It is primarily used to treat bleeding caused by esophageal varices and to improve kidney function in adults with hepatorenal syndrome. Terlipressin acetate is a prodrug of lypressin (lysine vasopressin), which means it is metabolized into its active form in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of terlipressin acetate involves the chemical modification of vasopressin. The process typically includes the addition of three glycyl residues to the N-terminus of lysine vasopressin. This modification enhances the stability and selectivity of the compound for the V1 receptor .

Industrial Production Methods: Industrial production of terlipressin acetate involves several steps:

Chemical Reactions Analysis

Types of Reactions: Terlipressin acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Terlipressin acetate acts as a vasopressin receptor agonist, primarily targeting the V1 receptors on vascular smooth muscle cells. Upon administration, terlipressin acetate is metabolized to lysine vasopressin, which binds to the V1 receptors, causing vasoconstriction. This leads to a reduction in portal venous pressure and improved renal perfusion . The exact molecular pathways involved include the activation of protein kinase C and the subsequent phosphorylation of target proteins .

Properties

IUPAC Name

methyl 4-oxocycloheptane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-12-9(11)7-3-2-4-8(10)6-5-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARDIFNYOCNPTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455729
Record name METHYL 4-OXOCYCLOHEPTANECARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17607-00-0
Record name METHYL 4-OXOCYCLOHEPTANECARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Oxo-cycloheptanecarboxylic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-oxocycloheptanecarboxylate
Reactant of Route 2
Methyl 4-oxocycloheptanecarboxylate
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Methyl 4-oxocycloheptanecarboxylate
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Methyl 4-oxocycloheptanecarboxylate
Reactant of Route 5
Methyl 4-oxocycloheptanecarboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 4-oxocycloheptanecarboxylate

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